molecular formula C20H19ClN2OS B11313061 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone

Cat. No.: B11313061
M. Wt: 370.9 g/mol
InChI Key: IMFFSJZXZLUCBN-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring, which is further connected to a chlorophenyl ethanone structure

Preparation Methods

The synthesis of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE include:

The uniqueness of 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-CHLOROPHENYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClN2OS

Molecular Weight

370.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C20H19ClN2OS/c21-16-7-5-14(6-8-16)13-19(24)23-11-9-15(10-12-23)20-22-17-3-1-2-4-18(17)25-20/h1-8,15H,9-13H2

InChI Key

IMFFSJZXZLUCBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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